![molecular formula C15H15ClN2O B7508904 N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508904.png)
N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide, also known as SR-95531 or Gabazine, is a chemical compound that belongs to the family of pyridine carboxamides. It is a potent and selective antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This compound has been extensively studied for its potential therapeutic applications and its role in understanding the mechanisms of GABA-A receptor function.
Mécanisme D'action
N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide acts as a competitive antagonist of the GABA-A receptor, binding to the same site as GABA and preventing its inhibitory effects. This results in increased excitability of neurons and can lead to seizures and convulsions in animal models. The compound has been used to study the effects of GABA-A receptor antagonism on various physiological processes, such as memory, learning, and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the alteration of ion channel conductance, and the regulation of gene expression. It has also been shown to have anxiogenic and convulsant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise manipulation of GABAergic neurotransmission and the investigation of the role of GABA-A receptors in various physiological and pathological conditions. However, one limitation of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide. One area of interest is the development of more selective GABA-A receptor antagonists that can be used to investigate the role of specific receptor subtypes in different physiological processes. Another direction is the use of this compound in the development of new therapeutics for neurological and psychiatric disorders that involve GABAergic dysfunction. Finally, further studies are needed to fully understand the mechanisms of action of this compound and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide involves the reaction of 2-chloropyridine with N,N-dimethylformamide dimethyl acetal in the presence of a base, followed by the addition of 4-chlorobenzyl chloride. The resulting product is then purified by column chromatography to obtain the final compound in high yield and purity.
Applications De Recherche Scientifique
N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide has been widely used in scientific research to investigate the role of GABA-A receptors in various physiological and pathological conditions. It is particularly useful in understanding the mechanisms of action of drugs that target GABA-A receptors, such as benzodiazepines and barbiturates.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11-4-3-5-14(17-11)15(19)18(2)10-12-6-8-13(16)9-7-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWKSAUNKWMMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)

![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)
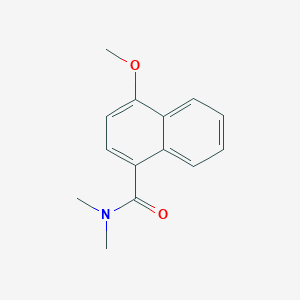
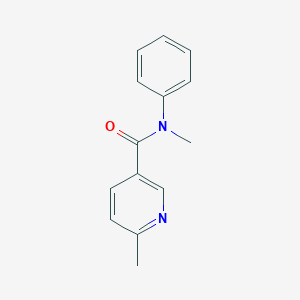
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508875.png)
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)
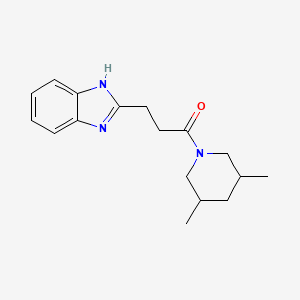
![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7508887.png)
![N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508895.png)
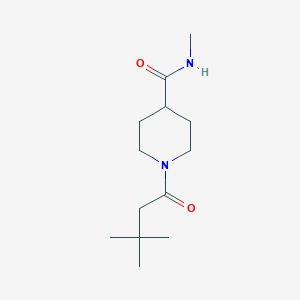

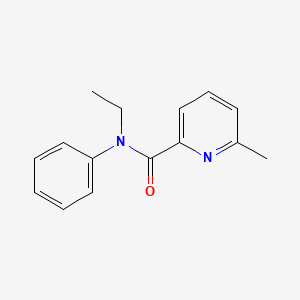
![2-Methyl-1-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7508935.png)
